3H-furo[3,2-e]benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
149432-76-8 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 |
IUPAC Name |
3H-furo[3,2-e]benzimidazole |
InChI |
InChI=1S/C9H6N2O/c1-2-8-6(3-4-12-8)9-7(1)10-5-11-9/h1-5H,(H,10,11) |
InChI Key |
SMTSNGPUPLUJBB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CO2)C3=C1NC=N3 |
Synonyms |
1H-Furo[3,2-e]benzimidazole(9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3h Furo 3,2 E Benzimidazole and Its Analogs
Strategies for Core 3H-furo[3,2-e]benzimidazole Ring System Construction
The assembly of the fused furo-benzimidazole system can be achieved through various synthetic strategies, including intramolecular cyclizations, multicomponent reactions, and transition metal-catalyzed processes.
Cyclization Reactions and Annulation Pathways
Cyclization reactions are a cornerstone for the synthesis of the furo[3,2-e]benzimidazole core. These methods typically involve the formation of either the furan (B31954) or the imidazole (B134444) ring in the final step, building upon a pre-existing partner ring.
A common approach involves the intramolecular cyclization of appropriately substituted benzimidazoles. For instance, the reaction of 2-(1H-benzimidazol-2-yl)acetonitrile with various α-halocarbonyl compounds can lead to the formation of fused heterocyclic systems. Another key strategy is the intramolecular cyclization of 2-hetaryl-substituted phenols or arylhetaryl ethers to form the furan ring. researchgate.net
One specific example is the Thorpe–Ziegler cyclization. The reaction of a substituted pyrazolo[3,4-b]pyrazine-5-carbonitrile with α-halocarbonyl compounds, such as diethyl 2-bromomalonate, initiates a sequence that can lead to a furo-fused system. researchgate.net The mechanism often involves an initial nucleophilic substitution followed by an intramolecular cyclization. researchgate.net
Photocyclization offers an alternative, often greener, method. A catalyst-, acid-, and base-free approach for synthesizing systems like 2H-benzo[g]furo[2,3-e]indazoles has been developed by irradiating 3-phenyl-4-(2-heteroaryl)pyrazoles with UV light. researchgate.net This process proceeds through a 6π-electrocyclization, a Current time information in Oskarshamn, SE.beilstein-journals.org-hydrogen shift, and subsequent tautomerization and elimination of hydrogen. researchgate.net
Table 1: Examples of Cyclization Reactions for Furo-Benzimidazole Analogs
| Starting Material | Reagents/Conditions | Product Type | Key Transformation | Reference |
|---|---|---|---|---|
| 3-Phenyl-4-(2-furanyl)pyrazoles | UV light (254 nm), EtOH/H₂O, Argon | 2H-Benzo[g]furo[2,3-e]indazoles | Dehydrogenative photocyclization | researchgate.net |
| Pyrazolo[3,4-b]pyrazine-5-carbonitrile | 1. Diethyl 2-bromomalonate, K₂CO₃/Acetone 2. EtONa/EtOH | Furo[3,2-e]pyrazolo[3,4-b]pyrazines | Thorpe–Ziegler cyclization | researchgate.net |
| o-Alkynylphenols | Base (e.g., Cs₂CO₃), DMF | Benzofurans | Base-promoted cyclization | beilstein-journals.org |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) provide an efficient and atom-economical pathway to complex heterocyclic scaffolds like furo-benzimidazoles in a single step from three or more starting materials. nih.gov These reactions are highly valued for their ability to rapidly generate molecular diversity. nih.gov
While direct MCRs for the this compound are not extensively documented, related furo-fused heterocycles are accessible through these methods. For example, the synthesis of furo[2,3-d]pyrimidines-2,4[1H,3H]-diones can be achieved via a microwave-assisted three-component reaction of 1,3-dimethylbarbituric acid, benzaldehyde, and isocyanides. frontiersin.org This reaction proceeds through a Knoevenagel condensation, followed by a [4+1] cycloaddition and a 1,3-H shift. frontiersin.org
Another relevant example is the imidazole-catalyzed, water-mediated green MCR for synthesizing 2,3-dihydrofuro[3,2-c]coumarins from aldehydes, 4-hydroxycoumarin, and 2-bromoacetophenone. acs.org Such strategies, which combine different starting materials in one pot, are highly adaptable for creating diverse libraries of fused heterocyclic compounds. frontiersin.org
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has emerged as a powerful tool for constructing complex heterocyclic frameworks. nih.gov Metals like palladium (Pd), copper (Cu), rhodium (Rh), and silver (Ag) are frequently employed to facilitate C-H activation, cross-coupling, and cyclization reactions. nih.govrsc.orgresearchgate.net
Rhodium(III)-catalyzed cascade reactions are particularly effective. For instance, the synthesis of furo[3,4-c]indolo[2,1-a]isoquinolines has been achieved through a cascade C–H activation/annulation/lactonization of 2-arylindoles and 4-hydroxy-2-alkynoates. bohrium.com A similar Rh(III)-catalyzed C-H annulation and spirolactonization of 2-aryl-1H-benzo[d]imidazoles with 4-hydroxy-2-alkynoates has been developed to produce complex spiro[benzo beilstein-journals.orgnih.govimidazo[2,1-a]isoindole] derivatives. rsc.orgresearchgate.net
Palladium-catalyzed reactions, such as the Sonogashira coupling, can be used to synthesize key precursors like 3-alkynylpyridones, which then undergo arylative cyclization to produce furo[2,3-b]pyridones. nih.gov Silver(I) catalysts are effective in mediating the 5-endo-dig cyclization of 4-alkynyl-3-hydroxy-1H-pyrazoles to form 2H-furo[2,3-c]pyrazoles, a system structurally related to benzofurans. beilstein-journals.org This reaction proceeds efficiently in the presence of a base like potassium carbonate. beilstein-journals.org
Table 2: Transition Metal-Catalyzed Syntheses of Furo-Fused Heterocycles
| Catalyst System | Substrates | Product Type | Reaction Type | Reference |
|---|---|---|---|---|
| [Cp*RhCl₂]₂ | 2-Aryl-1H-benzo[d]imidazoles, 4-Hydroxy-2-alkynoates | Spiro[benzo beilstein-journals.orgnih.govimidazo[2,1-a]isoindole] | C-H Annulation / Spirolactonization | rsc.orgresearchgate.net |
| Pd(0) / CuI | 3-Iodo-2-pyridones, Terminal alkynes | Furo[2,3-b]pyridones | Sonogashira coupling / Cyclization | nih.gov |
| AgOTf / K₂CO₃ | 4-Alkynyl-3-hydroxy-1H-pyrazoles | 2H-Furo[2,3-c]pyrazoles | 5-endo-dig cyclization | beilstein-journals.org |
| Rh(III) | 2-Phenylindoles, 4-Hydroxy-2-alkynoates | Furo[3,4-c]indolo[2,1-a]isoquinolines | Cascade C-H activation/annulation | bohrium.com |
Functionalization and Derivatization Strategies for this compound Scaffolds
Once the core heterocyclic system is constructed, further derivatization is often necessary. Key strategies include reactions at the nitrogen atoms of the imidazole ring and substitution on the aromatic portions of the scaffold.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms in the benzimidazole (B57391) portion of the scaffold are common sites for functionalization.
N-Alkylation involves the introduction of an alkyl group onto a nitrogen atom. This is typically achieved by reacting the parent heterocycle with an alkyl halide (e.g., benzyl (B1604629) chloride) in the presence of a base like potassium carbonate (K₂CO₃). gsconlinepress.com Successful N-alkylation can be confirmed by spectroscopic methods like ¹H-NMR, where the appearance of a new signal, for instance, a singlet for a benzyl CH₂ group at around 5.32 ppm, indicates the addition of the alkyl group. nih.gov
N-Acylation introduces an acyl group to the nitrogen atom, forming an amide linkage. This can be accomplished using acylating agents such as acid anhydrides or acyl chlorides. organic-chemistry.org For instance, N-acylbenzotriazoles, prepared from carboxylic acids, serve as effective acylating agents for various amines and heterocyclic amines. organic-chemistry.org Electrochemical methods have also been developed for the selective N1-acylation of indazoles and benzimidazoles using acid anhydrides. organic-chemistry.org
Aromatic Substitution and Coupling Reactions
The benzene (B151609) ring of the benzimidazole moiety and any other aromatic rings within the scaffold can be functionalized using aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction where an electrophile replaces a hydrogen atom on the aromatic ring. numberanalytics.com Common EAS reactions include nitration (using nitric and sulfuric acid), halogenation (using Br₂ or Cl₂ with a Lewis acid), and Friedel-Crafts acylation/alkylation. libretexts.org The position of substitution is directed by the existing groups on the ring. libretexts.org
Nucleophilic Aromatic Substitution (SₙAr) can occur on haloarenes that are activated by strong electron-withdrawing groups. researchgate.net This allows for the introduction of nucleophiles, such as amines, onto the aromatic ring. researchgate.net
Cross-Coupling Reactions , catalyzed by transition metals like palladium, are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds. The Suzuki coupling, which pairs an organoboron compound with an organohalide, is widely used to introduce aryl or vinyl groups. nih.gov For example, Knoevenagel condensation of a benzimidazole-phenothiazine core with active methylene (B1212753) compounds can be used to synthesize complex dye molecules. medcraveonline.com
Heterocyclic Ring Fusions onto the this compound Core
The construction of polycyclic frameworks by fusing additional heterocyclic rings onto the this compound core is a key strategy for developing novel molecular architectures. This approach often involves multi-step syntheses starting from functionalized furan or benzimidazole precursors.
A notable example is the synthesis of furo[3,2-e] Current time information in Oskarshamn, SE.umich.edumdpi.comtriazolo[1,5-c]pyrimidines, which demonstrates the fusion of both pyrimidine (B1678525) and triazole rings to a furan core. The synthesis begins with 2-aminofuran-3-carbonitriles, which react with orthoesters like triethylorthoformate to yield the corresponding imidates. arkat-usa.org These intermediates undergo further reaction with semicarbazide (B1199961) hydrochloride to form (4-imino-furo[2,3-d]pyrimidine-3-yl)ureas. arkat-usa.org Subsequent cyclization with dichlorotriphenylphosphorane (B105816) generates iminophosphoranes, which upon hydrolysis, yield the target 2-amino-furo[3,2-e] Current time information in Oskarshamn, SE.umich.edumdpi.comtriazolo[1,5-c]pyrimidines. arkat-usa.org This synthetic pathway effectively builds a fused triazolopyrimidine system onto the furan ring. arkat-usa.org
Similarly, complex pentaheterocyclic systems such as pyrido[3′,2′:4,5]thieno(furo)[2,3-e] Current time information in Oskarshamn, SE.umich.edumdpi.comtriazolopyrimidines have been synthesized, illustrating the versatility of fusion reactions on related furo-pyridine scaffolds. researchgate.net
Strategies for fusing rings onto the benzimidazole portion of the molecule are also well-documented. For instance, Current time information in Oskarshamn, SE.beilstein-journals.orgchemmethod.comtriazino[1,2-a]benzimidazole-2-amines are synthesized, demonstrating the fusion of a triazine ring to the benzimidazole core. mdpi.com Another approach involves the Rh(III)-catalyzed [4 + 1] cyclization of 2-arylbenzimidazoles with alkynoates, which proceeds through C-H activation and intramolecular annulation to create benzimidazole-fused isoindoles. acs.org
| Initial Scaffold | Key Reagents/Process | Fused Heterocyclic System Formed | Reference |
|---|---|---|---|
| 2-Aminofuran-3-carbonitrile | Triethylorthoformate, Semicarbazide HCl, Dichlorotriphenylphosphorane | Furo[3,2-e] Current time information in Oskarshamn, SE.umich.edumdpi.comtriazolo[1,5-c]pyrimidine | arkat-usa.org |
| 2-Arylbenzimidazole | Alkynoates, Rh(III) catalyst | Benzo mdpi.comchemmethod.comimidazo[2,1-a]isoindole | acs.org |
| Benzimidazole | N/A (Starting material for triazino fusion) | Current time information in Oskarshamn, SE.beilstein-journals.orgchemmethod.comTriazino[1,2-a]benzimidazole | mdpi.com |
| Ethyl 1-aminofuro[2,3-b]pyridine-2-carboxylates | Multi-step synthesis | Pyrido[3',2':4,5]furo[3,2-d] Current time information in Oskarshamn, SE.umich.edumdpi.comtriazolo[4,3-a]pyrimidin-7(8)-one | researchgate.net |
Green Chemistry Principles in the Synthesis of this compound Derivatives
The application of green chemistry principles to the synthesis of benzimidazole derivatives has become a significant area of research, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. mdpi.comchemmethod.com These principles are crucial for developing sustainable synthetic routes for complex heterocyclic compounds. chemmethod.com
Solvent-Free and Aqueous Reaction Media
The replacement of volatile and often toxic organic solvents with safer alternatives like water or eliminating solvents entirely represents a core tenet of green chemistry.
Solvent-Free Synthesis: Solvent-free methods for benzimidazole synthesis often involve the simple grinding or ball milling of reactants. umich.edunih.gov For example, benzimidazole derivatives have been efficiently prepared by reacting o-phenylenediamines with aldehydes or carboxylic acids under solvent-free conditions, sometimes with heating. researchgate.netmdpi.com Ball milling, a mechanochemical technique, facilitates reactions by subjecting the solid reactants to high-energy impacts, providing an alternative to conventional solvent-based heating. nih.govmdpi.com This method has been successfully used for the synthesis of benzimidazol-2-ones and benzimidazol-2-thiones from o-phenylenediamine (B120857) and various substrates like urea (B33335) or thiourea. nih.gov
Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Several synthetic protocols for benzimidazoles have been adapted to aqueous conditions. One such method is the one-pot reductive cyclocondensation of 2-nitroaniline (B44862) with aromatic aldehydes using a Zn/NaHSO3 system in water at 100°C to yield benzimidazole derivatives. pcbiochemres.com Another approach involves the direct, base-mediated intramolecular N-arylation of N-(2-iodoaryl)benzamidines in water to form the benzimidazole ring system without the need for a transition-metal catalyst. mdpi.com The synthesis of 2(3H)-benzimidazolone has also been achieved in a THF/water solvent system. asianpubs.org These aqueous methods not only reduce environmental impact but can also simplify product workup. pcbiochemres.commdpi.com
| Method | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Solvent-Free Grinding | o-Phenylenediamine, Aldehydes/Carboxylic Acids | Grinding followed by heating (140°C) | No solvent, high atom economy | umich.eduresearchgate.net |
| Solvent-Free Ball Milling | o-Phenylenediamine, Benzoic Acid/Aldehydes | 20 Hz frequency, 60 min | No solvent, rapid reaction | nih.govmdpi.com |
| Aqueous Synthesis | 2-Nitroaniline, Aromatic Aldehydes | Zn/NaHSO3, Water, 100°C | Avoids organic solvents, operational simplicity | pcbiochemres.com |
| Aqueous Synthesis | N-(2-iodoaryl)benzamidine | K2CO3, Water, 100°C | Transition-metal-free, environmentally benign | mdpi.com |
Microwave-Assisted and Catalyst-Free Methods
Further aligning with green chemistry, microwave-assisted synthesis and catalyst-free reactions offer significant advantages by reducing energy consumption and chemical waste.
Microwave-Assisted Methods: Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically reducing reaction times from hours to minutes and often increasing product yields. jocpr.comresearchgate.net This technology provides rapid and uniform heating of the reaction mixture. jocpr.com The synthesis of benzimidazole derivatives via the condensation of o-phenylenediamine with aldehydes is significantly accelerated under microwave irradiation. rjptonline.org This technique is not limited to simple benzimidazoles; it has also been employed for the construction of complex fused systems, including various nitrogen-containing heterocycles. beilstein-journals.orgtandfonline.com For example, a series of novel 1,2,3-triazole-based pyrazole (B372694) aldehydes and their subsequent benzimidazole derivatives were synthesized with good yields in short reaction times using microwave assistance. researchgate.net
Catalyst-Free Methods: Eliminating catalysts from a reaction simplifies the process by avoiding the cost and potential toxicity of the catalyst and removing the need for post-reaction purification to remove it. A notable example is the green, three-component reaction for synthesizing functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones. This method proceeds under microwave irradiation in solvent-free and catalyst-free conditions, offering high atom efficiency and requiring no chromatographic purification. rsc.org Similarly, a simple and efficient catalyst-free method has been developed for preparing 2-amino benzimidazole derivatives from 2-chloro benzimidazole and various amines using PEG-400 as a recyclable green solvent at room temperature. sphinxsai.com
| Method | Reaction Type | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted | o-Phenylenediamine + Substituted Aldehydes | Alumina catalyst, 200W, 30 sec | Reduced reaction time (seconds vs. hours), good yields | rjptonline.org |
| Microwave-Assisted | Synthesis of 1,2,3-triazole-based benzimidazoles | Microwave irradiation | Good yields, shorter reaction times than conventional heating | researchgate.net |
| Catalyst-Free | Synthesis of Benzo[f]furo[3,2-c]chromen-4-(5H)-ones | Microwave irradiation, solvent-free | No catalyst, no solvent, high atom-efficiency, no purification needed | rsc.org |
| Catalyst-Free | 2-Chloro benzimidazole + Amines | PEG-400, room temperature | No catalyst, simple, eco-friendly, recyclable solvent | sphinxsai.com |
Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3H-furo[3,2-e]benzimidazole, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the furan (B31954) and benzene (B151609) rings, as well as the N-H proton of the imidazole (B134444) moiety. The chemical shifts are influenced by the electronic environment of each proton. The aromatic protons of the benzimidazole (B57391) portion typically resonate in the downfield region, generally between δ 7.0 and 8.0 ppm. The protons on the furan ring are also expected in the aromatic region, with their exact chemical shifts dependent on the fusion pattern. The N-H proton of the imidazole ring is anticipated to appear as a broad singlet at a downfield chemical shift, often in the range of δ 12.0-13.0 ppm in a non-protic solvent like DMSO-d₆, and its position can be concentration and temperature-dependent.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum would show signals for each unique carbon atom in this compound. The carbons of the benzene ring are expected to appear in the δ 110-145 ppm range. The carbons of the furan ring will also resonate in the aromatic region, with the oxygen-bearing carbons appearing at a more downfield shift. The C=N carbon of the imidazole ring is characteristically found further downfield, typically in the range of δ 140-155 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known data for benzimidazole and furan derivatives. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | ~ 8.3 | C-2: ~ 145 |
| H-4 | ~ 7.6-7.8 | C-3a: ~ 150 |
| H-5 | ~ 7.2-7.4 | C-4: ~ 115-125 |
| H-6 | ~ 7.2-7.4 | C-5: ~ 120-130 |
| H-7 | ~ 7.6-7.8 | C-6: ~ 120-130 |
| H-8a | - | C-7: ~ 115-125 |
| NH | ~ 12.5 (broad) | C-8a: ~ 140 |
| Furan H | ~ 6.5-7.5 | Furan C |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the fused ring system, a suite of two-dimensional NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. For this compound, COSY would show correlations between the vicinal protons on the benzene ring, aiding in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly powerful for identifying quaternary carbons and for confirming the fusion pattern of the heterocyclic rings. For instance, correlations between the N-H proton and carbons in both the imidazole and benzene rings would solidify the benzimidazole structure.
NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about the spatial proximity of protons. While less critical for a planar fused system, it can help in confirming assignments and observing any through-space interactions.
The "3H" designation in this compound suggests the presence of a specific tautomer. Benzimidazoles are known to exhibit prototropic tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. derpharmachemica.commdpi.comresearchgate.net This dynamic equilibrium can be fast on the NMR timescale, leading to averaged signals for the symmetric positions of the benzimidazole ring. researchgate.net Variable-temperature (VT) NMR studies can be employed to investigate this process. derpharmachemica.com By lowering the temperature, it might be possible to slow down the proton exchange to the point where distinct signals for each tautomer can be observed, allowing for the determination of their relative populations and the activation energy of the exchange process. derpharmachemica.com
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOE) for Connectivity and Stereochemistry
Vibrational and Electronic Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show a number of characteristic absorption bands. A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the N-H stretching vibration of the imidazole ring. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=N stretching vibration of the imidazole ring and the C=C stretching vibrations of the aromatic rings would likely appear in the 1650-1450 cm⁻¹ region. researchgate.netjyoungpharm.org The characteristic C-O-C stretching of the furan ring would be observed in the fingerprint region, typically around 1250-1050 cm⁻¹.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (imidazole) | 3400 - 3200 (broad) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=N Stretch (imidazole) | 1650 - 1550 |
| C=C Stretch (aromatic) | 1600 - 1450 |
| C-O-C Stretch (furan) | 1250 - 1050 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The fused aromatic system of this compound is expected to exhibit strong absorption in the ultraviolet region. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions within the conjugated benzimidazole and furan rings. The position and intensity of these absorption maxima (λ_max) are sensitive to the extent of conjugation and the solvent used. For benzimidazole itself, characteristic absorptions are observed around 240-280 nm. neu.edu.tr The fusion of the furan ring is expected to extend the conjugated system, potentially leading to a red shift (bathochromic shift) of the absorption bands to longer wavelengths.
Table 3: Predicted UV-Vis Absorption Maxima for this compound (Note: These are predicted values and can be influenced by the solvent.)
| Transition | Predicted λ_max (nm) |
| π → π | ~ 240 - 250 |
| π → π | ~ 270 - 290 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. For this compound, a high-resolution mass spectrometry (HRMS) analysis would be employed to confirm its elemental composition.
The expected molecular ion peak ([M]⁺) for this compound (C₉H₆N₂O) would correspond to a mass-to-charge ratio (m/z) of 158.0480. The fragmentation of the molecular ion would likely proceed through characteristic pathways for fused heterocyclic systems. Key fragmentation patterns could involve the cleavage of the furan or imidazole ring, leading to the loss of fragments such as CO, HCN, or C₂H₂O. The analysis of these fragment ions would provide valuable information for the structural confirmation of the molecule.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Fragment Ion | Calculated m/z | Putative Lost Neutral Fragment |
|---|---|---|
| [C₉H₆N₂O]⁺ | 158.0480 | - |
| [C₈H₅N₂]⁺ | 129.0453 | CHO |
| [C₈H₆N]⁺ | 116.0497 | NCO |
Note: The data in this table is hypothetical and represents expected values for this compound. Actual experimental data is not available.
X-ray Crystallography for Solid-State Structural Determination
To perform this analysis, a suitable single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined. The data obtained would include the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the spatial arrangement of the molecules within the unit cell. This would reveal the planarity of the fused ring system and the nature of any intermolecular forces, such as hydrogen bonding or π-π stacking, which stabilize the crystal structure.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.87 |
| b (Å) | 12.45 |
| c (Å) | 10.21 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 746.3 |
| Z | 4 |
Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined from an X-ray crystallographic analysis. Actual experimental data for this compound is not available.
Computational and Theoretical Investigations of 3h Furo 3,2 E Benzimidazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3H-furo[3,2-e]benzimidazole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be the initial step in any theoretical study. nih.govwalshmedicalmedia.com
The primary outputs of a DFT study on this molecule would include:
Optimized Molecular Geometry: This calculation determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The results include precise bond lengths, bond angles, and dihedral angles, offering a foundational understanding of the molecule's shape.
Electronic Properties: DFT can elucidate the distribution of electrons within the molecule. This includes the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy gap between HOMO and LUMO is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding, which are crucial for biological activity.
An illustrative table of the kind of geometric parameters that would be obtained from a DFT optimization is presented below.
| Parameter | Predicted Value (Illustrative) |
| C-N Bond Length | 1.3 - 1.4 Å |
| C-O Bond Length | 1.35 - 1.45 Å |
| N-C-N Bond Angle | 105° - 115° |
| Dihedral Angles | Varies (determines planarity) |
A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can aid in the characterization of newly synthesized compounds. Using the optimized geometry from DFT, it is possible to calculate nuclear magnetic resonance (NMR) chemical shifts. beilstein-journals.org
The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. The predicted ¹H and ¹³C NMR chemical shifts for this compound would be compared against a standard reference, such as tetramethylsilane (B1202638) (TMS), to provide a theoretical spectrum. walshmedicalmedia.comresearchgate.net These theoretical values can be instrumental in assigning signals in an experimental spectrum, confirming the correct synthesis of the target structure. Discrepancies between calculated and experimental shifts can also point to specific solvent effects or conformational changes in solution. beilstein-journals.org
Below is a sample data table illustrating how predicted NMR chemical shifts would be presented.
| Atom | Predicted ¹H Chemical Shift (ppm) (Illustrative) | Predicted ¹³C Chemical Shift (ppm) (Illustrative) |
| C2 | - | 145 - 155 |
| C4 | 7.2 - 7.8 | 110 - 125 |
| C5 | 7.2 - 7.8 | 110 - 125 |
| N1-H | 12.0 - 13.0 | - |
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Molecular Modeling and Simulation
While quantum calculations focus on the static properties of a single molecule, molecular modeling and simulation techniques explore its dynamic behavior and interactions with its environment.
The flexibility of a molecule can be critical to its function, particularly in a biological context.
Conformational Analysis: This process systematically explores the different spatial arrangements (conformers) of this compound and their relative energies. For a semi-rigid system like this, the analysis would focus on any potential puckering of the rings or rotation of substituent groups if any were present.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time. nih.govnih.gov By simulating this compound in a solvent (like water or DMSO) at a given temperature and pressure, one can observe its dynamic behavior, including vibrational motions and interactions with solvent molecules. MD simulations are essential for understanding how the molecule behaves in a realistic environment, providing insights into its stability and how it might fit into a receptor's binding pocket. nih.gov
Theoretical methods are highly effective at predicting where and how a molecule will react.
Reactivity Indices: Based on DFT outputs, various reactivity descriptors can be calculated. For instance, Fukui functions or condensed-to-atom electrophilicity and nucleophilicity indices can pinpoint the most reactive atoms in the this compound scaffold for both electrophilic and nucleophilic attack.
Reaction Mechanism Studies: For a proposed reaction involving this compound, computational chemists can model the entire reaction pathway. This involves locating the transition state structures and calculating the activation energies. Such studies can distinguish between possible mechanisms and predict the most likely products, saving significant time and resources in experimental work.
Conformational Analysis and Molecular Dynamics
Structure-Activity Relationship (SAR) Modeling
Should a series of derivatives of this compound be synthesized and tested for a specific biological activity, Structure-Activity Relationship (SAR) modeling becomes a powerful tool. SAR studies correlate variations in a molecule's structure with changes in its biological activity. nih.govrsc.org
For the benzimidazole (B57391) class of compounds, SAR analyses have been extensively used to understand how substitutions at different positions on the benzimidazole nucleus influence therapeutic activity. nih.gov For this compound derivatives, a typical SAR study would involve:
Descriptor Calculation: For each analog in the series, a set of molecular descriptors (e.g., lipophilicity (logP), molecular weight, electronic properties, shape descriptors) is calculated.
Model Building: A statistical model is then built to correlate these descriptors with the observed biological activity (e.g., IC₅₀ values).
Prediction: This model can then be used to predict the activity of new, yet-to-be-synthesized derivatives, thereby guiding the design of more potent compounds.
A hypothetical SAR table for a series of this compound derivatives might look like this:
| Derivative (Substitution at R) | Lipophilicity (logP) | Electronic Parameter (σ) | Biological Activity (IC₅₀, µM) (Illustrative) |
| -H | 2.1 | 0.00 | 10.5 |
| -Cl | 2.8 | 0.23 | 5.2 |
| -OCH₃ | 1.9 | -0.27 | 8.7 |
| -NO₂ | 2.0 | 0.78 | 15.1 |
This table would help researchers deduce, for example, that electron-withdrawing groups at a certain position might increase or decrease activity, providing a rational basis for drug design.
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies are a important tool in drug design, enabling the prediction of biological activities of compounds based on their physicochemical properties. biolscigroup.us For benzimidazole derivatives, QSAR models have been successfully developed to correlate their structural features with various biological activities, including antimicrobial and anticancer effects. researchgate.netijrdo.org
In a typical QSAR study of benzimidazole derivatives, a series of analogues is synthesized and their biological activity is determined. rsc.org Subsequently, various molecular descriptors are calculated for each compound. These can be broadly categorized as:
Topological descriptors: These describe the atomic connectivity within the molecule.
Physicochemical descriptors: These include properties like hydrophobicity (logP), molar refractivity, and dipole moment. biolscigroup.us
Quantum chemical descriptors: These are derived from quantum mechanical calculations and can include the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). biolscigroup.us
Statistical methods such as multiple linear regression or partial least squares are then employed to build a mathematical model that relates these descriptors to the observed biological activity. researchgate.net For instance, a QSAR study on 2-thioarylalkyl benzimidazole derivatives identified the dipole moment, HOMO energy, and the smallest negative charge as key descriptors for their anthelmintic activity. biolscigroup.us
While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles from studies on related benzimidazole compounds can be applied. A hypothetical QSAR study on this compound derivatives would involve synthesizing a library of compounds with substitutions on the furan (B31954) or benzimidazole rings. The biological activity of these compounds against a specific target would be evaluated, and a QSAR model would be generated to guide the synthesis of more potent analogues.
Table 1: Exemplary Descriptors Used in QSAR Studies of Benzimidazole Derivatives
| Descriptor Type | Examples | Relevance |
| Topological | Wiener Index, Randic Index | Describes molecular size and branching. |
| Physicochemical | LogP, Molar Refractivity, Dipole Moment (μ) | Relates to hydrophobicity, polarizability, and overall polarity. biolscigroup.us |
| Quantum Chemical | EHOMO, ELUMO, q- (smallest negative charge) | Indicates electron-donating/accepting ability and sites for nucleophilic/electrophilic attack. biolscigroup.us |
Ligand-Based and Structure-Based Design Approaches
Both ligand-based and structure-based design are powerful strategies in modern drug discovery. nih.gov
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. researchgate.net This approach relies on the knowledge of molecules that are known to interact with the target. For benzimidazole derivatives, LBDD can be used to develop pharmacophore models and build 3D-QSAR models. rsc.org A study on benzimidazole derivatives as potential inhibitors of triosephosphate isomerase from Trypanosoma cruzi utilized ligand-based virtual screening to identify promising candidates. utrgv.edu
Structure-Based Drug Design (SBDD) , on the other hand, is applicable when the 3D structure of the target protein is available, often determined through X-ray crystallography or NMR spectroscopy. nih.gov This allows for the rational design of inhibitors that can fit into the active site of the target. For example, structure-based design has been used to develop benzimidazole derivatives as inhibitors of dipeptidyl peptidase IV (DPP-4) and poly(ADP-ribose) polymerase (PARP). nih.govacs.org Molecular docking simulations are a key component of SBDD, predicting the binding mode and affinity of a ligand to its target.
For this compound, a ligand-based approach could be initiated if a set of active compounds with this scaffold is identified. A pharmacophore model could be generated to define the essential features for activity. If the biological target of this compound is known and its structure has been elucidated, SBDD would be the preferred approach. Docking studies could be performed to predict how this compound and its derivatives bind to the active site, guiding the design of more potent and selective inhibitors.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are computational techniques used to identify novel hit compounds from large chemical databases. researchgate.net
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net Pharmacophore models can be generated based on a set of known active ligands (ligand-based) or from the structure of the ligand-binding site of a protein (structure-based). researchgate.net For instance, pharmacophore models have been developed for benzimidazole derivatives targeting various enzymes. nih.gov
Virtual screening is the process of using a computer to search large libraries of chemical compounds for molecules that are likely to bind to a drug target. nih.gov This can be done using either ligand-based methods, such as searching for compounds that match a pharmacophore model, or structure-based methods, such as molecular docking. A virtual screening of the ZINC15 database using a benzimidazole scaffold led to the identification of potential inhibitors of Leishmania mexicana triosephosphate isomerase. nih.govmdpi.com
In the context of this compound, if a set of active compounds were identified, a pharmacophore model could be constructed. This model would then be used to screen virtual compound libraries to find new molecules with the desired structural features. Alternatively, if the target protein is known, its structure could be used to perform docking-based virtual screening of large compound databases to identify potential inhibitors containing the this compound scaffold.
Table 2: Illustrative Virtual Screening Campaign for Benzimidazole Derivatives
| Database | Screening Method | Target | Outcome | Reference |
| ZINC15 | Ligand-Based Virtual Screening (LBVS) & Molecular Docking | Leishmania mexicana triosephosphate isomerase (LmTIM) | Identification of 175 potential inhibitors with docking scores between -10.8 and -9.0 Kcal/mol. | nih.govmdpi.com |
| ZINC15 | Ligand-Based Virtual Screening (LBVS) & Molecular Docking | Trypanosoma cruzi triosephosphate isomerase (TcTIM) | Identification of novel benzimidazole derivatives as potential trypanocidal agents. | utrgv.edu |
Exploration of Biological Activities and Mechanistic Insights in Vitro Studies
Anticancer Research Applications
While the broader class of benzimidazole (B57391) derivatives has been extensively studied for anticancer properties, specific in vitro research data focusing on the 3H-furo[3,2-e]benzimidazole scaffold is limited in publicly available literature. The interest in such compounds stems from the known mechanisms of general benzimidazole derivatives.
Inhibition of Specific Enzyme Targets (e.g., Histone Deacetylases, Kinases)
There is no specific research available detailing the inhibition of enzyme targets by this compound. However, the parent benzimidazole structure is a key component in many molecules designed as enzyme inhibitors. For example, various benzimidazole derivatives have been synthesized and evaluated as potent inhibitors of histone deacetylases (HDACs), which are crucial regulators of gene expression often dysregulated in cancer. Similarly, other derivatives have been investigated as inhibitors of protein kinases, which control a multitude of cellular signaling pathways. researchgate.net
Modulation of Cellular Pathways and Signaling Mechanisms
Specific studies on the modulation of cellular pathways by this compound have not been identified. Research into other complex benzimidazole-based molecules has shown mechanisms that include the induction of apoptosis (programmed cell death) and interference with topoisomerase enzymes, which are vital for DNA replication in cancer cells. nih.gov These established activities for the broader benzimidazole family suggest that furo-benzimidazole scaffolds could be promising candidates for similar mechanistic investigations.
In Vitro Cytotoxicity Assays against Cancer Cell Lines (Mechanistic Focus)
Detailed in vitro cytotoxicity data for this compound against cancer cell lines are not available in the current body of research. Numerous studies on other benzimidazole derivatives have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines, including those for breast, lung, and colon cancer. d-nb.infoderpharmachemica.com These studies often form the basis for further mechanistic exploration, but such data is not yet published for the specific this compound core.
Antimicrobial Research Applications
Research has been conducted on heterocyclic systems that contain the furo[3,2-e]imidazo core, revealing notable antimicrobial properties.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
A study investigating furo[3,2-e]imidazo[1,2-c]pyrimidine derivatives, which contain the core furo-imidazole structure, tested their efficacy against several bacterial strains. The compounds were evaluated for their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.
One derivative, 8,9-diphenylfuro[3,2-e]imidazo[1,2-c]pyrimidine (6) , showed moderate activity against the Gram-positive bacterium Bacillus cereus and the Gram-negative bacterium Escherichia coli. Another compound, 5-methylthio-8,9-diphenylfuro[3,2-e]imidazo[1,2-c]pyrimidin-2(3H)-one (3) , also displayed inhibitory effects. srce.hr In a separate study focusing on different benzimidazole derivatives, it was noted that the addition of a furo- group could sometimes lead to a decrease in activity against most microorganisms, highlighting the complexity of structure-activity relationships. mdpi.com
| Compound | Bacillus cereus (Gram +) | Staphylococcus aureus (Gram +) | Escherichia coli (Gram -) | Pseudomonas aeruginosa (Gram -) |
|---|---|---|---|---|
| 5-methylthio-8,9-diphenylfuro[3,2-e]imidazo[1,2-c]pyrimidin-2(3H)-one (3) | 100 | >200 | 150 | >200 |
| 8,9-diphenylfuro[3,2-e]imidazo[1,2-c]pyrimidine (6) | 100 | >200 | 125 | >200 |
| Nystatin (Standard) | 50 | 50 | 75 | 100 |
Antifungal Activity against Fungal Pathogens
The same study on furo[3,2-e]imidazo[1,2-c]pyrimidine derivatives also evaluated their antifungal properties against four plant-pathogenic fungi. The compounds were assessed by measuring the zone of inhibition.
The results indicated that several of the synthesized compounds exhibited significant antifungal activity. Notably, compounds 3 and 6 showed excellent results against Fusarium equiseti, with activity greater than that of the standard antibiotic, Nystatin. srce.hr Compound 4-amino-2,5,6-triphenylfuro[2,3-d]pyrimidine (4) , a related isomer, also demonstrated potent activity. srce.hr
| Compound | Macrophomina phaseolina | Fusarium equiseti | Alternaria alternata | Colletotrichum corchori |
|---|---|---|---|---|
| 5-methylthio-8,9-diphenylfuro[3,2-e]imidazo[1,2-c]pyrimidin-2(3H)-one (3) | 15 | 22 | 14 | 16 |
| 4-amino-2,5,6-triphenylfuro[2,3-d]pyrimidine (4) | 16 | 24 | 15 | 15 |
| 8,9-diphenylfuro[3,2-e]imidazo[1,2-c]pyrimidine (6) | 14 | 25 | 16 | 14 |
| Nystatin (Standard) | 18 | 19 | 19 | 18 |
Antiviral Research Applications
Benzimidazole derivatives have demonstrated a wide spectrum of antiviral activities, targeting various RNA and DNA viruses. pharmatutor.org
Screening of benzimidazole libraries against panels of viruses has identified numerous compounds with significant antiviral efficacy. One study screened eighty-six different benzimidazole derivatives and found that fifty-two showed activity against one or more viruses, with Coxsackievirus B5 (CVB-5), Respiratory Syncytial Virus (RSV), and Poliovirus (Sb-1) being the most frequently affected. nih.gov Similarly, benzotriazole (B28993) derivatives, which are structurally related, have also shown potent activity against CV-B5 and Poliovirus. openmedicinalchemistryjournal.com
Furthermore, new 3′-deoxyribosides of substituted benzimidazoles have been synthesized and tested against herpes simplex virus 1 (HSV-1), including strains resistant to acyclovir. mdpi.com Certain fluorinated derivatives showed significant selective activity against both viral models. mdpi.com The benzimidazole scaffold is also a core component of non-nucleoside reverse transcriptase inhibitors (NNRTIs) active against HIV-1. uctm.edu
Table 2: In Vitro Antiviral Activity of Select Benzimidazole Derivatives Source: European Journal of Medicinal Chemistry, Molecules nih.govmdpi.com
| Compound Class/Name | Virus | Assay Result | Selectivity Index (SI) |
|---|---|---|---|
| 2-Benzylbenzimidazole derivatives | Coxsackievirus B5 (CVB-5) | EC₅₀: 9-17 µM | 6 to >11 |
| 2-Benzylbenzimidazole derivatives | Respiratory Syncytial Virus (RSV) | EC₅₀: 5-15 µM | 6.7 to ≥20 |
| 4,6-Difluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazole | Herpes Simplex Virus 1 (HSV-1) | IC₅₀: 250.92 µM | 12.00 |
| 4,5,6-Trifluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazole | Herpes Simplex Virus 1 (HSV-1) | IC₅₀: 249.96 µM | 16.00 |
Research has successfully identified specific viral targets and the mechanisms of inhibition for several classes of benzimidazole-based compounds.
HIV-1 Reverse Transcriptase: A significant class of benzimidazole derivatives functions as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and halts viral replication. uctm.edu
Hepatitis C Virus (HCV) IRES: Certain 2-aminobenzimidazoles target the subdomain IIa RNA of the internal ribosome entry site (IRES) within the HCV genome. The IRES is a highly conserved RNA structure essential for initiating the synthesis of viral proteins. These inhibitors function by binding to the RNA and stabilizing it in an extended, inactive conformation, thereby preventing the recruitment of the host cell's ribosome and blocking viral translation. ucsd.edu
Viral DNA Polymerase: Benzimidazole nucleoside analogues, such as those developed for anti-herpes activity, are believed to function by targeting the viral DNA polymerase. mdpi.com After entering the cell, these compounds are activated through phosphorylation by viral and cellular kinases. The resulting triphosphate form then acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of the growing viral DNA chain. mdpi.com
In Vitro Antiviral Assays
Antioxidant Activity and Associated Mechanisms
The benzimidazole ring system is a feature in many compounds investigated for their antioxidant properties. This activity is crucial for combating oxidative stress, which is implicated in numerous diseases. nih.gov
The antioxidant potential of benzimidazole derivatives is commonly evaluated using in vitro radical scavenging assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are frequently used to measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals. rsc.orgnih.gov
Numerous studies have reported moderate to excellent radical scavenging activities for newly synthesized benzimidazole derivatives. For instance, a series of 1,3,4-oxadiazole-containing benzimidazoles showed moderate DPPH scavenging activity. dergipark.org.tr New benzimidazolyl-2-hydrazones bearing dihydroxy substitutions were found to be particularly effective scavengers of both DPPH and ABTS radicals. rsc.org In a comparative study of benzazole derivatives, the ABTS method was found to be more sensitive, and benzothiazole (B30560) derivatives containing resorcinol (B1680541) fragments showed radical scavenging activity comparable to standards like quercetin. bas.bg
Table 3: Radical Scavenging Activity of Select Benzimidazole-Related Derivatives Source: Various Journals rsc.orgbas.bgnepjol.info
| Compound Class/Name | Assay | IC₅₀ (µg/mL or µM) |
|---|---|---|
| 4-amino-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5(4H)-thione | DPPH | 32.36 µg/mL |
| 2,3-dihydroxy benzimidazolyl-2-hydrazone (5b ) | DPPH/ABTS | Most effective in series |
| 3,4-dihydroxy benzimidazolyl-2-hydrazone (5d ) | DPPH/ABTS | Most effective in series |
| 2-(2,4-dihydroxyphenyl)-N-carboxymethyl-benzothiazoline (12b ) | ABTS | 46.3 µM |
The antioxidant activity of benzimidazole derivatives is fundamentally linked to their molecular structure, particularly the presence and position of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, on the aromatic rings. mdpi.com These substituents can readily donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).
Computational methods, especially Density Functional Theory (DFT), are widely used to provide a theoretical underpinning for experimentally observed antioxidant activities. nih.govfrontiersin.org These studies calculate key thermochemical parameters that describe the energetics of antioxidant action:
Bond Dissociation Enthalpy (BDE): The enthalpy change required to break a bond (e.g., an O-H or N-H bond) homolytically. A lower BDE indicates that a hydrogen atom can be more easily donated, which is characteristic of the Hydrogen Atom Transfer (HAT) mechanism. rsc.orgfrontiersin.org
Ionization Potential (IP): The energy required to remove an electron from the molecule. A lower IP facilitates the initial step of the Sequential Proton Loss-Electron Transfer (SPLET) mechanism. rsc.orgfrontiersin.org
Theoretical calculations have shown a good correlation between these computed parameters and experimental radical scavenging results. rsc.orgnih.gov For example, studies on benzimidazolyl hydrazones found that their antioxidant action can proceed via the HAT mechanism in nonpolar environments and the SPLET mechanism in polar media. rsc.org DFT calculations can also map electron density and frontier molecular orbitals (HOMO/LUMO), revealing that higher HOMO energy levels correlate with a greater ability to donate electrons and thus higher antioxidant activity. nih.gov
Radical Scavenging Assays (e.g., DPPH, ABTS)
Other Biological Activities with Mechanistic In Vitro Focus
Beyond their well-documented applications, derivatives of the furo[3,2-e]benzimidazole core structure have been explored for other specific biological activities. These investigations provide valuable insights into their potential as modulators of key physiological pathways.
Enzyme Inhibition Studies beyond Anticancer Targets (e.g., NPY Y5 receptor antagonism)
A notable area of research for compounds structurally related to the furo[3,2-e]benzimidazole framework is their potent antagonism of the Neuropeptide Y (NPY) Y5 receptor. The NPY Y5 receptor is a G-protein coupled receptor primarily expressed in the hypothalamus and is recognized as a key regulator of food intake.
In a study focused on the discovery of novel NPY Y5 receptor antagonists, a series of 2-[3-oxospiro[isobenzofuran-1(3H),1'-cyclohexan]-4'-yl]benzimidazole derivatives were synthesized and evaluated. nih.gov While not explicitly named as this compound, these compounds contain a furan (B31954) ring integrated into a spiro system attached to a benzimidazole core, representing a closely related structural class. The optimization of a lead compound led to the identification of several potent antagonists. nih.gov
Detailed structure-activity relationship (SAR) studies revealed that substitutions on the benzimidazole ring significantly influenced the inhibitory potency. For instance, the introduction of a 5-(5-methyl-1,2,4-oxadiazol-2-yl) group or a 5-(2-methyltetrazol-5-yl) group on the benzimidazole core resulted in compounds with high affinity for the NPY Y5 receptor. nih.gov The in vitro inhibitory activities of selected compounds from this study are presented in the table below.
| Compound ID | Substitution on Benzimidazole Ring | IC50 (nM) for NPY Y5 Receptor |
| 2a | Unsubstituted | 16 |
| 2r | 5-(5-methyl-1,2,4-oxadiazol-2-yl) | 3.3 |
| 2u | 5-(2-methyltetrazol-5-yl) | 5.9 |
| 2v | 5,6-dichloro | 12 |
| 2w | 5-trifluoromethyl | 20 |
| 2x | 5-chloro | 28 |
| Data sourced from Bioorganic & Medicinal Chemistry Letters, 2008. nih.gov |
These findings underscore the potential of this class of furo-benzimidazole-related compounds as potent and selective NPY Y5 receptor antagonists, warranting further investigation for their therapeutic potential in conditions related to feeding behavior.
Receptor Interaction Studies (e.g., GABA_A receptor, 5-HT_2A)
The interaction of this compound derivatives with other key central nervous system receptors, such as the GABA_A and 5-HT_2A receptors, is of significant interest for the development of novel neuropharmacological agents.
GABA_A Receptor:
5-HT_2A Receptor:
The serotonin (B10506) 5-HT_2A receptor, a G-protein coupled receptor, is involved in a wide range of physiological and cognitive processes, and it is a key target for atypical antipsychotics and other psychotropic medications. Similar to the GABA_A receptor, a thorough search of the available scientific literature did not reveal any dedicated in vitro studies investigating the binding or functional activity of compounds with the this compound core at the 5-HT_2A receptor. While numerous studies have focused on the interaction of various other chemical scaffolds with the 5-HT_2A receptor, specific data for this compound derivatives is not present in the reviewed literature. In silico analyses of diazepino[1,2-a]benzimidazole derivatives have suggested a potential for interaction with the 5-HT_2A receptor. mdpi.com
Future Research Directions and Potential Emerging Applications
Development of Advanced Synthetic Methodologies
The progression of 3H-furo[3,2-e]benzimidazole-based compounds from laboratory curiosities to viable therapeutic agents or advanced materials hinges on the development of sophisticated synthetic strategies. Current methods, while effective, often face challenges related to yield, scalability, and environmental impact. Future research will likely focus on several key areas to overcome these limitations.
Modern organic synthesis emphasizes the need for methodologies that are not only efficient but also environmentally benign. researchgate.net This includes the use of greener solvents, such as aqueous hydrotropic solutions, and the development of catalytic processes that minimize waste and energy consumption. researchgate.netuah.es For the synthesis of complex heterocyclic systems, researchers are increasingly turning to metal-catalyzed cross-coupling reactions and cycloisomerization processes, which allow for the selective and efficient construction of molecular frameworks from simpler precursors. uah.es The goal is to create robust, functional group-tolerant methods that can generate a diverse library of this compound derivatives with high yields (ideally in the 78-95% range) and stereoselectivity. researchgate.netnumberanalytics.com Advanced techniques such as asymmetric synthesis, which uses chiral catalysts or auxiliaries, will be crucial for producing specific enantiomers, a vital consideration for pharmaceutical applications where stereochemistry dictates efficacy and safety. numberanalytics.com
| Research Focus | Key Objectives | Examples of Advanced Techniques |
| Efficiency & Yield | Increase product yields, reduce reaction steps, and improve scalability. | Knoevenagel condensation followed by intramolecular cyclization. researchgate.net |
| Green Chemistry | Minimize hazardous waste, reduce energy consumption, use renewable feedstocks. | Use of aqueous hydrotropic solutions as reaction media. researchgate.net |
| Versatility | Develop methods tolerant of various functional groups to create diverse compound libraries. | Palladium-catalyzed cross-coupling reactions, gold-catalyzed cycloisomerization. uah.es |
| Stereoselectivity | Control the three-dimensional arrangement of atoms for specific biological interactions. | Asymmetric synthesis using chiral catalysts, auxiliaries, or enzymes. numberanalytics.com |
In-depth Mechanistic Investigations of Biological Activities
While preliminary studies have identified various biological activities for furobenzimidazole derivatives, a comprehensive understanding of how these molecules exert their effects at a cellular and molecular level is often lacking. Future investigations must move beyond primary screening to elucidate the precise mechanisms of action.
A critical area of focus will be the identification of specific molecular interactions between the furobenzimidazole derivatives and their biological targets. Techniques such as molecular docking can be employed to predict and rationalize the binding modes of these compounds within the active sites of proteins. frontiersin.orgmdpi.com For instance, understanding how a compound binds to the ATP-binding region of a kinase or the active site of an enzyme like topoisomerase IIα is fundamental to explaining its inhibitory action. mdpi.commdpi.com These computational predictions, validated by experimental data, can guide the development of structure-activity relationships (SAR). SAR studies systematically modify the chemical structure of the parent compound to determine which functional groups are essential for activity, leading to the design of more potent and selective molecules. mdpi.com
| Investigation Area | Techniques & Approaches | Desired Outcome |
| Target Identification | Affinity chromatography, proteomics, genetic screening. | Pinpointing the specific proteins or nucleic acids that the compounds interact with. |
| Binding Mode Analysis | X-ray crystallography, NMR spectroscopy, molecular docking simulations. frontiersin.orgmdpi.com | Visualizing the precise orientation and interactions of the compound within the target's active site. |
| Structure-Activity Relationship (SAR) | Systematic chemical modification of the lead compound, biological activity assays. mdpi.com | Identifying key chemical features responsible for potency and selectivity to guide optimization. |
| Pathway Analysis | Cell-based assays, Western blotting, gene expression profiling. | Understanding the downstream effects of target engagement on cellular signaling pathways. |
Exploration of Novel Biological Targets and Pathways
The structural versatility of the this compound scaffold suggests that its therapeutic potential may extend far beyond its currently known activities. A key future direction is the systematic exploration for novel biological targets and disease pathways where these compounds could prove beneficial.
Screening libraries of furobenzimidazole derivatives against a wide array of biological targets is a promising strategy for discovering new applications. Many heterocyclic compounds have shown efficacy as inhibitors of crucial signaling proteins like protein tyrosine phosphatases (e.g., SHP2), receptor tyrosine kinases (e.g., EGFR, VEGFR-2), and enzymes essential for cell division (e.g., topoisomerase IIα). frontiersin.orgmdpi.comnih.gov Targeting such proteins is a cornerstone of modern cancer therapy. frontiersin.orgmdpi.com For example, inhibiting kinases like c-Met and Pim-1 has emerged as a potential treatment for certain cancers, and dual inhibitors are of particular interest. researchgate.net By testing furobenzimidazole derivatives against these and other validated targets, researchers may uncover new lead compounds for oncology, immunology, and infectious diseases. This exploration could lead to the development of multi-targeted agents that address complex diseases through synergistic mechanisms. frontiersin.org
| Potential Target Class | Example(s) | Therapeutic Area |
| Protein Tyrosine Phosphatases | SHP2 nih.gov | Oncology (Leukemia, Breast Cancer) nih.gov |
| Receptor Tyrosine Kinases | EGFR, VEGFR-2 frontiersin.orgmdpi.com | Oncology (Solid Tumors) frontiersin.orgnih.gov |
| Topoisomerases | Topoisomerase IIα mdpi.com | Oncology (Prostate Cancer) mdpi.com |
| Dual-Target Kinases | c-Met/Pim-1 researchgate.net | Oncology researchgate.net |
Applications in Materials Science (e.g., Fluorescent Probes, Organic Semiconductors)
The applications of this compound are not limited to the biological realm. Its π-conjugated heterocyclic system provides a robust framework for the development of advanced organic materials. yamagata-u.ac.jpmpg.de This opens up exciting possibilities in materials science, particularly in the fields of organic electronics and bioimaging. yamagata-u.ac.jpceramics.orguni.edu
As fluorescent probes, furobenzimidazole derivatives could be designed to detect and visualize specific analytes within biological systems, such as metal ions or reactive oxygen species. nih.gov The inherent fluorescence of certain π-conjugated molecules can be modulated by their interaction with a target, providing a visual readout with high spatial and temporal resolution. nih.govsioc-journal.cn In the realm of organic electronics, these compounds hold promise as organic semiconductors. mpg.de Organic semiconductors are the active components in devices like organic light-emitting diodes (OLEDs) and organic thin-film transistors (TFTs). mpg.de By chemically modifying the furobenzimidazole core, for example, by introducing strong electron-withdrawing groups, it is possible to tune the material's electronic properties, such as its LUMO (Lowest Unoccupied Molecular Orbital) energy levels, to create efficient n-channel (electron-transporting) materials that are stable in air. mpg.de The development of such materials is a significant challenge and a critical need for advancing organic electronics. mpg.dehoriba.com
| Application Area | Principle | Potential Use Cases |
| Fluorescent Probes | The compound's fluorescence changes upon binding to a specific biological molecule. nih.gov | Bioimaging of cells, detection of metal ions, tracking drug distribution. nih.gov |
| Organic Semiconductors | The π-conjugated system facilitates the transport of charge carriers (electrons or holes). mpg.de | Organic thin-film transistors (TFTs), organic photovoltaics (solar cells), chemical sensors. yamagata-u.ac.jpmpg.de |
| Organic Light-Emitting Diodes (OLEDs) | The material emits light when an electric current is passed through it. | Displays, solid-state lighting. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The traditional process of drug discovery and materials development is often slow, expensive, and characterized by high failure rates. The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift, enabling researchers to design and predict the properties of novel this compound derivatives with unprecedented speed and accuracy. nih.govcmu.edu
AI/ML models can be trained on existing chemical and biological data to learn the complex relationships between a molecule's structure and its properties. nih.gov These trained models can then screen vast virtual libraries containing millions of potential furobenzimidazole derivatives to identify candidates with a high probability of possessing desired characteristics, such as strong binding affinity for a specific biological target or optimal electronic properties for a semiconductor. cmu.edu This in silico screening process allows researchers to focus their synthetic efforts on a smaller, more promising set of compounds, drastically reducing the time and cost associated with laboratory-based trial and error. cmu.edu Furthermore, generative AI models can design entirely new molecules from scratch, optimized for multiple parameters simultaneously, pushing the boundaries of what is chemically possible and accelerating the discovery of next-generation therapeutics and materials. nih.govimdrf.org
| AI/ML Application | Description | Impact on Research |
| Virtual Screening | Using computational models to predict the activity of large compound libraries against a target. cmu.edu | Dramatically accelerates the identification of lead compounds. |
| Predictive Modeling (QSPR/QSAR) | Developing models that correlate a molecule's chemical structure with its physical or biological properties. | Guides the rational design of molecules with improved characteristics (e.g., potency, solubility). |
| De Novo Design | Employing generative algorithms to create novel molecular structures optimized for specific functions. | Moves beyond modifying existing scaffolds to inventing entirely new ones. |
| Materials Discovery | Screening millions of possible chemical combinations to identify materials with desired properties for energy or electronics. cmu.edu | Accelerates the development of new functional materials. |
Q & A
Q. What synthetic challenges arise when introducing heterocyclic substituents to the 2-position of the benzimidazole ring, and how can alternative methods address these limitations?
Traditional methods like the Phillips–Ladenburg and Weidenhagen reactions struggle to introduce diverse heterocycles at the 2-position due to steric and electronic constraints. Rearrangement reactions of heterocyclic precursors (e.g., quinoxalinones) offer a viable alternative, enabling access to otherwise inaccessible derivatives. For instance, ring-opening/ring-closing strategies can introduce furan or thiazole moieties, as demonstrated in recent syntheses of fused benzimidazole systems .
Q. Which spectroscopic and computational techniques are critical for characterizing 3H-furo[3,2-e]benzimidazole derivatives?
Key methods include:
- H/C NMR : To confirm substitution patterns and aromatic proton environments (e.g., distinguishing fused furan vs. benzimidazole protons) .
- Mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
- DFT calculations : To predict electronic structures and compare with experimental data (e.g., bond lengths in coordination complexes) .
Q. How reliable are computational models for predicting the bioactivity of benzimidazole derivatives?
Computer-aided structure–activity relationship (SAR) models achieve 76–81% reliability in predicting bronchodilator activity for thiazolo[3,2-a]benzimidazoles. Validation involves training datasets with active/inactive compounds and cross-checking predictions against experimental IC values. Discrepancies often arise from unaccounted steric effects or solvation dynamics .
Advanced Research Questions
Q. How do steric and electronic factors influence the coordination behavior of this compound in metal complexes?
X-ray crystallography reveals that bulky ligands (e.g., fused furan rings) displace benzimidazole moieties by 0.2–0.4 Å in copper(II) complexes, reducing their coordination preference compared to smaller ligands like chloride. DFT studies further show that electron-donating substituents enhance metal-binding affinity, but steric crowding destabilizes the coordination sphere .
Q. What methodological approaches resolve contradictions in SAR studies of benzimidazole-based antimicrobial agents?
Discrepancies between predicted and observed activities often stem from:
- Solvent effects : Molecular docking may fail to account for solvation-driven conformational changes.
- Protonation states : Benzimidazole pKa shifts (e.g., from electron-withdrawing substituents) alter binding modes to DNA or enzymes. Experimental validation via isothermal titration calorimetry (ITC) and pH-dependent activity assays can clarify these factors .
Q. How do proton dynamics in benzimidazole-containing materials impact their application in fuel cell membranes?
Quasi-elastic neutron scattering (QENS) studies on benzimidazole–phosphoric acid mixtures reveal that proton mobility depends on benzimidazole configuration. For example, bisbenzimidazole exhibits lower diffusion coefficients than monomeric analogs due to restricted nitrogen site accessibility, guiding the design of high-temperature proton-exchange membranes .
Q. What advanced extraction and detection methods are suitable for analyzing benzimidazole derivatives in high-salinity environmental samples?
Salting-out assisted liquid-liquid extraction (SALLE) with water-miscible acetonitrile efficiently isolates benzimidazole fungicides (e.g., carbendazim) from saline matrices. Coupling with HPLC-UV/FLD achieves detection limits of 0.1–0.5 µg/mL, critical for monitoring environmental persistence .
Methodological Considerations
- For synthetic challenges : Prioritize rearrangement reactions over classical methods to access structurally diverse derivatives .
- For computational modeling : Validate SAR predictions with at least two independent biological assays (e.g., enzymatic inhibition and cell-based efficacy) .
- For coordination studies : Combine X-ray crystallography with DFT-PCM/TD-DFT to correlate steric effects with spectroscopic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
